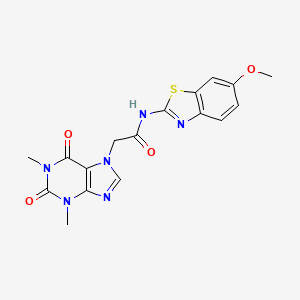![molecular formula C23H28N2O5 B3467216 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE](/img/structure/B3467216.png)
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE
Descripción general
Descripción
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzodioxolylmethyl group and a diethoxybenzoyl group, making it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Attachment of the Benzodioxole to Piperazine: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.
Introduction of the Diethoxybenzoyl Group: The final step involves acylation of the piperazine derivative with 3,4-diethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to altered cellular responses. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-ethylacrylamide
Comparison: Compared to these similar compounds, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIETHOXYBENZOYL)PIPERAZINE is unique due to the presence of both the benzodioxole and diethoxybenzoyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-3-27-19-8-6-18(14-22(19)28-4-2)23(26)25-11-9-24(10-12-25)15-17-5-7-20-21(13-17)30-16-29-20/h5-8,13-14H,3-4,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLCGGAUKFGLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3467136.png)
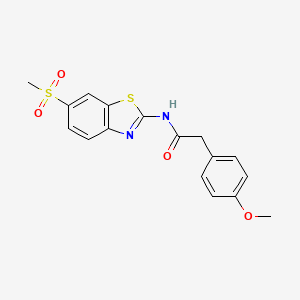
![ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467157.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467159.png)
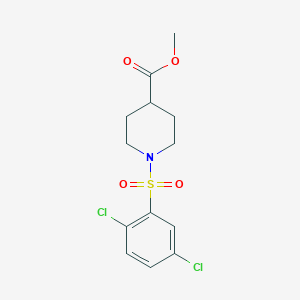
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3467185.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHOXYBENZOYL)PIPERAZINE](/img/structure/B3467201.png)
![4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-N,N-DIMETHYLANILINE](/img/structure/B3467202.png)
![N-(2-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE](/img/structure/B3467205.png)
![4-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3467210.png)
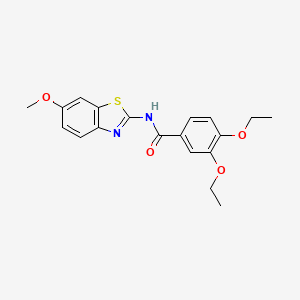
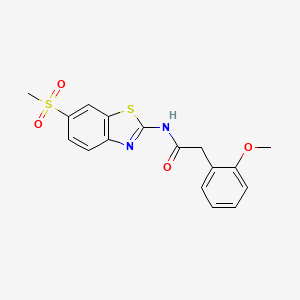
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,3-DIPHENYLPROPANAMIDE](/img/structure/B3467227.png)
